molecular formula C16H13Cl2F3N2O2 B2709148 4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide CAS No. 339014-67-4

4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide

Cat. No.: B2709148
CAS No.: 339014-67-4
M. Wt: 393.19
InChI Key: JESXMGRUTBJEHK-UHFFFAOYSA-N
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Description

4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide is a synthetic organic compound known for its unique chemical structure and properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridinyl intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate reagent to introduce the oxyphenyl group.

    Coupling with butanamide: The intermediate is then coupled with 4-chlorobutanamide under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.

Scientific Research Applications

4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Fluazuron: A compound with a similar structure, used as an acaricide.

    Sorafenib: Contains a trifluoromethyl group and is used as a kinase inhibitor in cancer therapy.

Uniqueness

4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O2/c17-6-2-5-14(24)23-11-3-1-4-12(8-11)25-15-13(18)7-10(9-22-15)16(19,20)21/h1,3-4,7-9H,2,5-6H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESXMGRUTBJEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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